5-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazole 5-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 927536-61-6
VCID: VC11852852
InChI: InChI=1S/C21H16N2O4/c24-21(19-7-4-10-25-19)23-17(12-16(22-23)14-5-2-1-3-6-14)15-8-9-18-20(11-15)27-13-26-18/h1-11,17H,12-13H2
SMILES: C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC5=C(C=C4)OCO5
Molecular Formula: C21H16N2O4
Molecular Weight: 360.4 g/mol

5-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazole

CAS No.: 927536-61-6

Cat. No.: VC11852852

Molecular Formula: C21H16N2O4

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

5-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazole - 927536-61-6

Specification

CAS No. 927536-61-6
Molecular Formula C21H16N2O4
Molecular Weight 360.4 g/mol
IUPAC Name [3-(1,3-benzodioxol-5-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Standard InChI InChI=1S/C21H16N2O4/c24-21(19-7-4-10-25-19)23-17(12-16(22-23)14-5-2-1-3-6-14)15-8-9-18-20(11-15)27-13-26-18/h1-11,17H,12-13H2
Standard InChI Key BIGJIRYRNLJYRF-UHFFFAOYSA-N
SMILES C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC5=C(C=C4)OCO5
Canonical SMILES C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC5=C(C=C4)OCO5

Introduction

Chemical Identity and Structural Characteristics

5-(2H-1,3-Benzodioxol-5-yl)-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazole belongs to the class of dihydropyrazole derivatives, which are known for their pharmacological versatility. Its molecular architecture integrates three aromatic systems: a benzodioxole ring, a phenyl group, and a furan-carbonyl unit, all tethered to a partially saturated pyrazole backbone. The compound’s IUPAC name, [3-(1,3-benzodioxol-5-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone, reflects this intricate connectivity.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number927536-61-6
Molecular FormulaC<sub>21</sub>H<sub>16</sub>N<sub>2</sub>O<sub>4</sub>
Molecular Weight360.4 g/mol
SMILES NotationC1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC5=C(C=C4)OCO5
InChI KeyBIGJIRYRNLJYRF-UHFFFAOYSA-N

The benzodioxole moiety (1,3-benzodioxol-5-yl) contributes electron-donating effects through its methylenedioxy group, while the furan-2-carbonyl unit introduces a conjugated carbonyl system capable of hydrogen bonding and π-stacking interactions. The phenyl group at position 3 enhances hydrophobic interactions, a feature often exploited in drug design to improve target binding affinity.

Synthesis and Reaction Pathways

The synthesis of 5-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazole involves multi-step organic transformations, typically commencing with the preparation of key intermediates.

Intermediate Preparation

  • Benzo[d]dioxole Intermediate: Synthesized via the condensation of catechol derivatives with dichloromethane or via cyclization of appropriately substituted phenols.

  • Furan-2-carbonyl Chloride: Generated by treating furan-2-carboxylic acid with thionyl chloride (SOCl<sub>2</sub>), followed by purification under reduced pressure.

Coupling Reactions

The final assembly employs a palladium-catalyzed cross-coupling reaction to integrate the benzodioxole and furan-carbonyl units with the dihydropyrazole core. A representative protocol involves:

  • Reagents: Palladium on carbon (Pd/C), sodium hydride (NaH), dimethylformamide (DMF).

  • Conditions: Reactions are conducted under inert atmosphere (N<sub>2</sub> or Ar) at 80–100°C for 12–24 hours.

Table 2: Key Synthetic Parameters

StepReagents/CatalystsSolventTemperatureDurationYield (%)
1Pd/C, NaHDMF90°C18 h~65
2SOCl<sub>2</sub>TolueneReflux4 h>85

Post-synthesis, the product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterized using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Structural and Spectroscopic Analysis

NMR Spectroscopy

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): Key signals include a triplet at δ 3.2 ppm (pyrazole CH<sub>2</sub>), a multiplet at δ 6.8–7.4 ppm (aromatic protons), and a singlet at δ 5.9 ppm (benzodioxole methylenedioxy group).

  • <sup>13</sup>C NMR: Carbonyl resonance at δ 168.5 ppm (furan-2-carbonyl C=O) and quaternary carbons of the benzodioxole ring at δ 148.2 and 147.8 ppm.

Mass Spectrometry

HRMS analysis confirms the molecular ion peak at m/z 360.1312 ([M+H]<sup>+</sup>), consistent with the molecular formula C<sub>21</sub>H<sub>16</sub>N<sub>2</sub>O<sub>4</sub>.

Biological Activity and Mechanistic Insights

While detailed pharmacological studies remain preliminary, the compound’s structural motifs suggest potential interactions with enzymes and receptors involved in inflammation and oxidative stress. For example:

  • The benzodioxole group is analogous to safrole derivatives, which exhibit monoamine oxidase (MAO) inhibitory activity.

  • The furan-carbonyl unit may engage in hydrogen bonding with protease active sites, akin to furan-based kinase inhibitors.

Hypothetically, the compound could modulate pathways such as NF-κB or COX-2, though experimental validation is required.

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